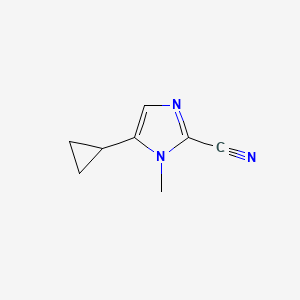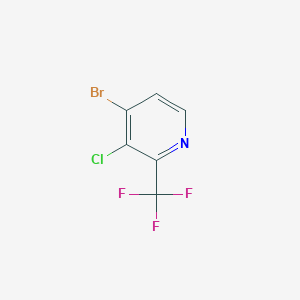
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used as reactants in various chemical reactions . For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Metalations and Functionalizations
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine plays a crucial role in the metalation and functionalization of various pyridines. It is used to convert chloro-, bromo-, and iodo(trifluoromethyl)pyridines into different carboxylic acids, serving as an intermediate for further chemical synthesis (Cottet et al., 2004).
Logistic Flexibility in Acid Preparation
This compound demonstrates logistic flexibility in the preparation of isomeric halopyridinecarboxylic acids. It is specifically used for straightforward preparation of various pyridinecarboxylic acids, showcasing its adaptability in synthesizing targeted chemical compounds (Cottet & Schlosser, 2004).
Synthesis of Key Intermediates
It serves as a key intermediate in the synthesis of several important compounds. For instance, its derivatives are used in the synthesis of highly efficient herbicides and other biologically active compounds (Zuo Hang-dong, 2010).
Spectroscopic and Antimicrobial Studies
In the field of spectroscopy, the compound is utilized for its unique properties. Studies on its spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, contribute to understanding its molecular structure and properties. Additionally, its antimicrobial activities are explored, highlighting its potential in medical and biological applications (H. Vural & M. Kara, 2017).
Synthetic Organic Chemistry
This compound is significant in synthetic organic chemistry, particularly in the functionalization of pyridine derivatives. It reacts with aldehydes under ambient conditions, showcasing its reactivity and utility in various chemical reactions (Masanori Shigeno et al., 2019).
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridine derivatives have been used in the synthesis of various drugs . For instance, some trifluoromethylpyridine derivatives have been used in the preparation of kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways depending on the specific derivative and its targets .
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various effects depending on the specific derivative and its targets .
Action Environment
It’s known that environmental factors can significantly impact the action of a compound .
Safety and Hazards
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of histone deacetylase inhibitors, which are potential therapies for diseases such as Huntington’s disease . The compound interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been used in the synthesis of selective Class IIa histone deacetylase inhibitors, indicating its interaction with these enzymes . The nature of these interactions typically involves binding to the active sites of enzymes, thereby altering their activity and influencing downstream biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in histone deacetylase inhibition can lead to changes in gene expression patterns, affecting cellular processes such as differentiation, proliferation, and apoptosis . Additionally, the compound’s impact on cellular metabolism can alter the metabolic flux and levels of key metabolites, further influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This inhibition or activation can result in altered gene expression, as seen with histone deacetylase inhibitors . The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biochemical activity . Degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including damage to specific organs or tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biochemical properties and effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it needs to be present in the right cellular context to interact with its target biomolecules . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-bromo-3-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIXBFNPZJCNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


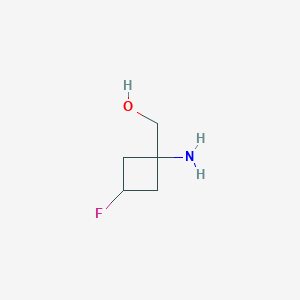

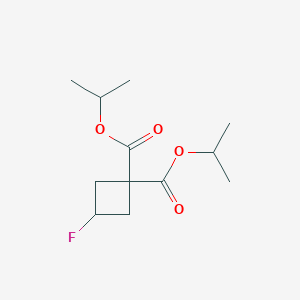
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)
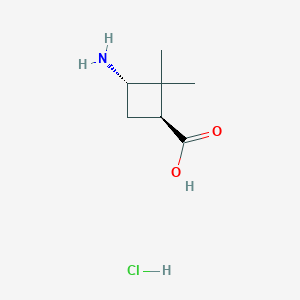

![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)
![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
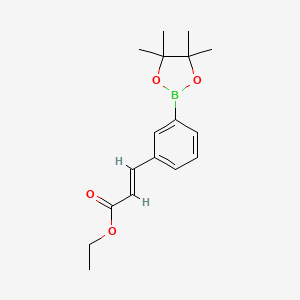
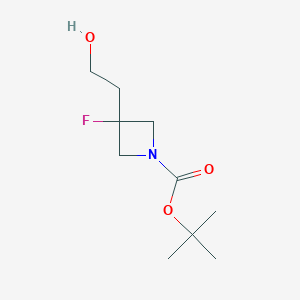
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)

